molecular formula C23H24N2O4S2 B3642454 N-(3-methylsulfanylphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide

N-(3-methylsulfanylphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide

Cat. No.: B3642454
M. Wt: 456.6 g/mol
InChI Key: KHZFHPKQLGDOKK-UHFFFAOYSA-N
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Description

The compound “N-[3-(methylthio)phenyl]-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide” is a complex organic molecule that contains several functional groups, including a methylthio group, a phenyl group, an amino group, a sulfonyl group, and a phenoxy group . These functional groups suggest that the compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the functional groups mentioned earlier would likely contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amino group might participate in acid-base reactions, while the sulfonyl group might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. If it’s a drug, it might interact with certain proteins or enzymes in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its toxicity and reactivity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research on this compound might focus on exploring its potential applications, studying its biological activity, optimizing its synthesis process, and investigating its mechanism of action .

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-30-21-9-5-8-19(16-21)25-23(26)17-29-20-10-12-22(13-11-20)31(27,28)24-15-14-18-6-3-2-4-7-18/h2-13,16,24H,14-15,17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZFHPKQLGDOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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